molecular formula C26H21ClN4O4S B2752412 3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034400-64-9

3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2752412
CAS RN: 2034400-64-9
M. Wt: 520.99
InChI Key: PRJHVQJSOPRQCN-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClN4O4S and its molecular weight is 520.99. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been extensively studied for their antitumor properties. For instance, a series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated remarkable broad-spectrum antitumor activity, showcasing potency 1.5–3.0-fold higher compared with the positive control 5-FU. These compounds exhibited selective activities toward various cancer cell lines, including CNS, renal, breast, and leukemia, through mechanisms such as inhibition of B-RAF kinase, similar to known anticancer drugs like PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016). Another study on quinazolinone-1,3,4-oxadiazole conjugates revealed compounds with significant cytotoxic activity against cancer cell lines, emphasizing the role of specific substituents in enhancing antitumor efficacy (F. Hassanzadeh et al., 2019).

Antimicrobial Activity

Quinazolinone derivatives also exhibit promising antimicrobial activities. Peptide derivatives of quinazolinone showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds displaying potency comparable to standard drugs like ciprofloxacin (B. Kapoor et al., 2017). Additionally, (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones were found to possess remarkable antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (N. Patel et al., 2010).

Analgesic and Anti-inflammatory Activities

Research into the analgesic and anti-inflammatory potentials of quinazolinone derivatives has yielded positive results. For example, new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring were synthesized and exhibited potent analgesic and anti-inflammatory activities in animal studies. Some derivatives showed activity comparable or superior to standard drugs, indicating their potential for development into new therapeutic agents (D. Dewangan et al., 2016).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4S/c1-33-18-11-17(12-19(13-18)34-2)24-29-23(35-30-24)15-36-26-28-22-10-6-4-8-20(22)25(32)31(26)14-16-7-3-5-9-21(16)27/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJHVQJSOPRQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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